molecular formula C7H5FN2 B1318927 6-fluoro-1H-indazole CAS No. 348-25-4

6-fluoro-1H-indazole

Cat. No.: B1318927
CAS No.: 348-25-4
M. Wt: 136.13 g/mol
InChI Key: CFMZDEQEVCDMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-indazole is a fluorinated derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-fluoro-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction of 2-fluorobenzaldehyde with hydrazine can produce the desired indazole . Another approach involves the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds in the presence of oxygen as the terminal oxidant . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

6-Fluoro-1H-indazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indazole derivatives.

Scientific Research Applications

Introduction to 6-Fluoro-1H-Indazole

This compound is a heterocyclic compound that has garnered significant attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This compound is a derivative of indazole, which is known for its structural versatility and ability to serve as a scaffold for various pharmacologically active agents.

Medicinal Chemistry

This compound and its derivatives are being extensively studied for their potential therapeutic applications. Research has demonstrated that these compounds exhibit significant anti-tumor, anti-inflammatory, and antimicrobial properties. For instance, one study highlighted the compound's capability to inhibit specific cancer cell lines, showing promise as a low-toxicity anticancer agent with selective activity against normal cells .

Antitumor Activity

  • Mechanism of Action : The antitumor effects of this compound are believed to be mediated through the modulation of apoptotic pathways and cell cycle regulation. In particular, it has been shown to affect the expression of Bcl2 family members and influence the p53/MDM2 pathway, leading to increased apoptosis in cancer cells .
  • Selectivity : The compound exhibits a favorable selectivity index, indicating that it can effectively target cancer cells while sparing healthy cells .

Chemical Biology

In chemical biology, this compound serves as a valuable probe for studying biological pathways and molecular interactions. Its unique structural features allow for modifications that can enhance its binding affinity to specific biological targets, making it an essential tool in drug discovery .

Material Science

The properties of this compound extend beyond biological applications; it is also explored in material science. Its potential use in developing organic semiconductors and light-emitting diodes (LEDs) highlights its versatility as a functional material.

Comparative Data on Biological Activities

The following table summarizes various biological activities associated with this compound and its derivatives:

Activity Description Reference
AntitumorInhibits growth of cancer cell lines; affects apoptosis and cell cycle regulation
Anti-inflammatoryReduces inflammation markers and mediators in vitro
AntimicrobialExhibits activity against various pathogens
AntiparasiticActive against Leishmania species

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor properties of a specific derivative of this compound (referred to as compound 6o), which showed an IC50 value of 5.15 µM against the K562 leukemia cell line. This compound was noted for its ability to selectively inhibit tumor cells while demonstrating lower toxicity towards normal cells (IC50 = 33.2 µM) .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of indazole derivatives, including this compound. The study reported significant reductions in pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by modulating its lipophilicity and electronic properties . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

6-Fluoro-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development.

Biological Activity

6-Fluoro-1H-indazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anti-cancer properties, enzyme inhibition, and structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

This compound features a fluoro group at the 6-position and an amino group at the 5-position of the indazole ring system. Its molecular formula is C7H6FN3, with a molecular weight of approximately 151.14 g/mol. This unique structure influences its interaction with various biological targets, making it a candidate for therapeutic applications.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of this compound derivatives against cancer cell lines. Notably, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited significant anti-cancer activity with an IC50 value of 14.3 ± 4.4 μM in human colorectal cancer cells (HCT116) while showing non-cytotoxicity in normal lung fibroblast cells (IC50 > 100 μM) . This selective cytotoxicity suggests a promising therapeutic index for further development.

Compound NameIC50 (μM)Cell LineCytotoxicity in Normal Cells
N-(4-fluorobenzyl)-1H-indazol-6-amine14.3 ± 4.4HCT116 (Colorectal)IC50 > 100
Other Indazole DerivativesVariesVarious Cancer LinesVaries

Enzyme Inhibition

This compound has also been identified as a selective inhibitor of cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism . This interaction may influence the pharmacokinetics of co-administered drugs, potentially enhancing therapeutic efficacy or reducing toxicity when used in combination therapies.

While specific mechanisms for this compound remain under investigation, it is hypothesized that the presence of the fluorine and amino groups enhances its binding affinity to biological targets. The structural attributes allow for interactions that could modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Case Study 1: Synthesis and Evaluation of Indazole Derivatives

A series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for their anti-cancer properties. Out of eight synthesized compounds, seven demonstrated growth inhibitory activity across multiple cancer cell lines, reinforcing the potential of indazole derivatives as anti-cancer agents .

Case Study 2: Structural Characterization

Research involving the structural characterization of fluorinated indazoles revealed unique supramolecular arrangements that could impact their biological activity. The study utilized techniques such as NMR spectroscopy and X-ray crystallography to elucidate these structures, providing insights into how molecular arrangement affects biological interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-fluoro-1H-indazole and its derivatives?

  • Methodological Answer : The synthesis of this compound typically involves halogenation and fluorination steps. For example, brominated derivatives (e.g., 6-bromo-5-fluoro-1H-indazole) can be synthesized via electrophilic substitution, followed by palladium-catalyzed cross-coupling reactions to introduce functional groups . Fluorination may employ agents like Selectfluor or via nucleophilic aromatic substitution under controlled temperatures (e.g., 80–120°C). Derivatives such as this compound-5-carbaldehyde are synthesized by formylation at the 5-position using Vilsmeier-Haack conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution and regiochemistry.
  • X-ray Crystallography : Programs like SHELX refine crystal structures to resolve bond lengths and angles, critical for confirming tautomeric forms .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm1^{-1}) .

Q. What are the recommended storage and handling procedures for this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Use desiccants to avoid hygroscopic decomposition. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation (refer to SDS sheets for hazard codes like H315/H319) .

Advanced Research Questions

Q. How do structural modifications at different positions of the indazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • 5-Position Modifications : Introducing electron-withdrawing groups (e.g., -CHO) enhances electrophilicity, potentially improving kinase inhibition (e.g., VEGFR-2 inhibitors) .
  • 3-Position Halogenation : Bromine at C3 increases steric bulk, altering binding affinity in Aurora B/FLT3 inhibitors .
  • N1 Substitution : Methyl groups at N1 reduce metabolic degradation, as seen in PK/PD studies of indazole-based drugs .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or tautomeric variations .
  • Meta-Analysis : Use tools like PICO to assess study heterogeneity (e.g., cell lines, incubation times) .

Q. What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulates binding interactions with targets (e.g., FLT3 kinase) using software like GROMACS .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to guide SAR .

Properties

IUPAC Name

6-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZDEQEVCDMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591223
Record name 6-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-25-4
Record name 6-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-fluoro-1H-indazole
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-fluoro-1H-indazole
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-fluoro-1H-indazole
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-fluoro-1H-indazole
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-fluoro-1H-indazole
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
6-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.